molecular formula C13H16ClNO4S B7576315 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid

2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid

Cat. No. B7576315
M. Wt: 317.79 g/mol
InChI Key: VKMTZYPYQPFQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid, also known as CPSPA, is a compound that has been extensively studied for its potential use as a tool in scientific research. This compound is a derivative of piperidine and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid acts as a competitive antagonist of the GluN2B subunit of the NMDA receptor. This means that it binds to the receptor at the same site as the endogenous ligand, but does not activate the receptor. By selectively inhibiting the function of the GluN2B subunit, 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid can be used to study the role of this receptor in various physiological processes.
Biochemical and Physiological Effects:
2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit the GluN2B subunit of the NMDA receptor, 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid has also been shown to modulate the activity of other receptors, including the AMPA receptor and the GABA receptor. These effects have been implicated in various physiological processes, including learning and memory, pain perception, and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid in lab experiments is its selectivity for the GluN2B subunit of the NMDA receptor. This allows researchers to study the specific role of this receptor in various physiological processes. However, one limitation of using 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid is its potential off-target effects on other receptors. Additionally, the use of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid in animal models can be complicated by its poor solubility in water.

Future Directions

There are several future directions for research on 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid. One area of interest is the development of more selective GluN2B antagonists that can be used to study the role of this receptor in various neurological disorders. Another area of interest is the use of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid in combination with other compounds to study the interactions between different receptors in the brain. Additionally, the development of more water-soluble forms of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid could facilitate its use in animal models.

Synthesis Methods

The synthesis of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid involves the reaction of 3-chlorobenzenesulfonyl chloride and piperidine in the presence of a base. This reaction results in the formation of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid has been used in scientific research as a tool to study the function of certain receptors in the brain. Specifically, 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid has been shown to selectively inhibit the function of the GluN2B subunit of the NMDA receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and has been implicated in various neurological disorders.

properties

IUPAC Name

2-[1-(3-chlorophenyl)sulfonylpiperidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-10-4-3-6-12(8-10)20(18,19)15-7-2-1-5-11(15)9-13(16)17/h3-4,6,8,11H,1-2,5,7,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMTZYPYQPFQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid

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